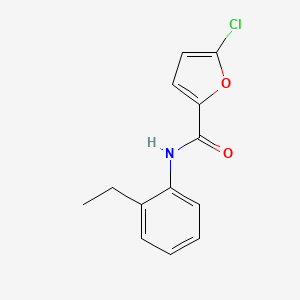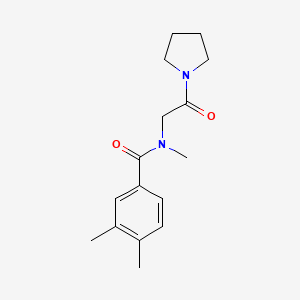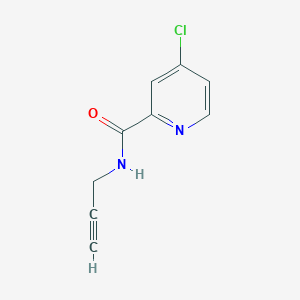
4-chloro-N-prop-2-ynylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-prop-2-ynylpyridine-2-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPPC is a pyridine derivative that has been synthesized and studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mécanisme D'action
4-chloro-N-prop-2-ynylpyridine-2-carboxamide exerts its effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and by reducing the activity of COX-2. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and by inhibiting the growth and metastasis of tumors. In addition, 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-prop-2-ynylpyridine-2-carboxamide is its ability to modulate multiple biological pathways, making it a versatile compound for scientific research. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for 4-chloro-N-prop-2-ynylpyridine-2-carboxamide research. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-N-prop-2-ynylpyridine-2-carboxamide and to optimize its use in drug development.
Méthodes De Synthèse
4-chloro-N-prop-2-ynylpyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloropyridine-2-carboxylic acid with propargylamine. The resulting compound is then treated with thionyl chloride to form the final product, 4-chloro-N-prop-2-ynylpyridine-2-carboxamide. This synthesis method has been optimized to produce high yields of pure 4-chloro-N-prop-2-ynylpyridine-2-carboxamide.
Applications De Recherche Scientifique
4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has also been found to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
4-chloro-N-prop-2-ynylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h1,3,5-6H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHDKOTYZGRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-prop-2-ynylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

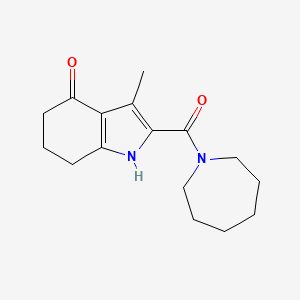

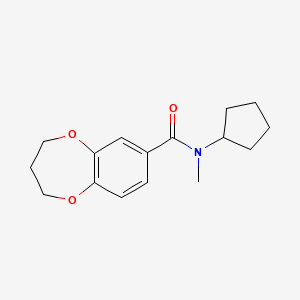
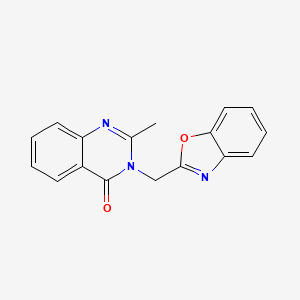
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
